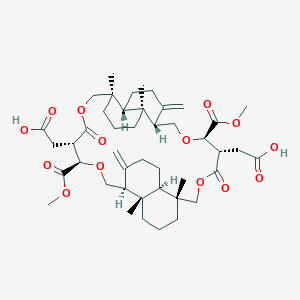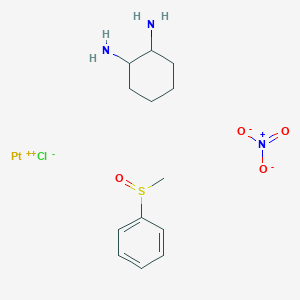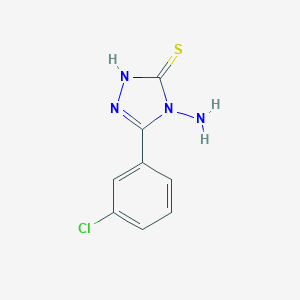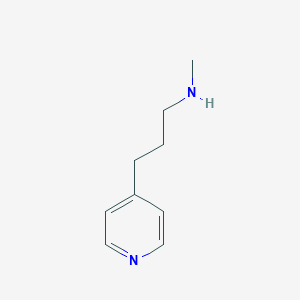
Echmohh
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Echmohh is a naturally occurring compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a member of the family of compounds known as alkaloids, which are commonly found in plants and have a wide range of biological activities. This compound has been found to possess a number of interesting properties that make it a promising candidate for further investigation.
Mechanism of Action
The exact mechanism of action of echmohh is not yet fully understood, but it is thought to work by interacting with various cellular pathways and signaling molecules. It has been shown to inhibit the activity of certain enzymes and to modulate the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been found to have a number of interesting biochemical and physiological effects. It has been shown to reduce inflammation in a variety of experimental models, and to have anti-cancer activity in vitro and in vivo. It has also been found to modulate the immune system, and to have potential applications in the treatment of autoimmune diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of echmohh is its relatively low toxicity, which makes it a promising candidate for further investigation as a potential therapeutic agent. However, one of the limitations of this compound is its limited availability, which can make it difficult to obtain for use in laboratory experiments.
Future Directions
There are a number of promising directions for future research on echmohh. Some potential areas of investigation include its use in combination with other drugs or therapies, its potential as a preventative agent for certain diseases, and its ability to modulate the gut microbiome. Additionally, further research is needed to better understand the mechanisms of action of this compound and to identify potential side effects or limitations of its use.
Conclusion:
In conclusion, this compound is a naturally occurring compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has a wide range of biological activities, including anti-inflammatory and anti-cancer effects, and has been found to modulate the immune system. While there are limitations to its use in laboratory experiments, this compound remains a promising candidate for further investigation as a potential therapeutic agent.
Synthesis Methods
Echmohh can be isolated from a variety of plant sources, including the bark and leaves of certain trees. However, the most common method for obtaining this compound is through chemical synthesis. This involves the use of a series of chemical reactions to create the compound in a laboratory setting.
Scientific Research Applications
Echmohh has been the subject of a number of scientific studies, with researchers investigating its potential applications in a variety of fields. Some of the most promising areas of research include its use as an anti-inflammatory agent, its potential as an anti-cancer drug, and its ability to modulate the immune system.
properties
CAS RN |
113774-72-4 |
|---|---|
Molecular Formula |
C23H34O5 |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
(Z)-7-[(1R,2S,4R,5S,6S,7R)-7-[(E,3S)-3-hydroxy-3-(1-methylcyclohexyl)prop-1-enyl]-3,8-dioxatricyclo[3.2.1.02,4]octan-6-yl]hept-5-enoic acid |
InChI |
InChI=1S/C23H34O5/c1-23(13-7-4-8-14-23)17(24)12-11-16-15(9-5-2-3-6-10-18(25)26)19-21-22(28-21)20(16)27-19/h2,5,11-12,15-17,19-22,24H,3-4,6-10,13-14H2,1H3,(H,25,26)/b5-2-,12-11+/t15-,16+,17-,19-,20+,21+,22-/m0/s1 |
InChI Key |
CWFUJHUAQKPVLZ-KOADJYQLSA-N |
Isomeric SMILES |
CC1(CCCCC1)[C@H](/C=C/[C@@H]2[C@@H]([C@H]3[C@@H]4[C@H]([C@@H]2O3)O4)C/C=C\CCCC(=O)O)O |
SMILES |
CC1(CCCCC1)C(C=CC2C(C3C4C(C2O3)O4)CC=CCCCC(=O)O)O |
Canonical SMILES |
CC1(CCCCC1)C(C=CC2C(C3C4C(C2O3)O4)CC=CCCCC(=O)O)O |
synonyms |
7-(5,6-epoxy-3-(3-cyclohexyl-3-hydroxy-3-methyl-1-propenyl)-7-oxabicyclo(2.2.1)-hept-2-yl)-5-heptenoic acid ECHMOHH |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



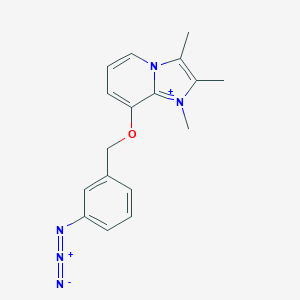
![N-Methylimidazo[1,2-A]pyrazin-8-amine](/img/structure/B54525.png)
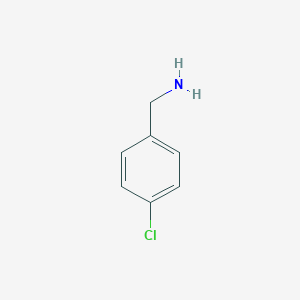

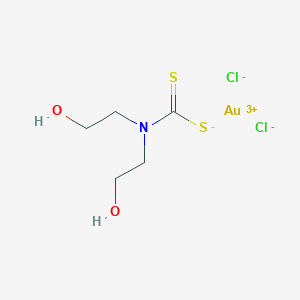
![1-[(2R)-2,5-Dihydrofuran-2-yl]propan-2-one](/img/structure/B54531.png)
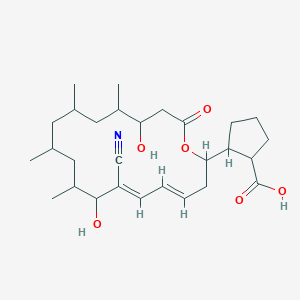
![5-[4-[2-[N-Methyl-N-(2-pyridinyl)amino]ethoxy]benzylidene]-2,4-thiazolidinedione](/img/structure/B54537.png)

![(2S,3S,3aS,6S,7S,7aS)-2-hydroxy-2,3,7-trimethyl-6-(1-phenylmethoxypropan-2-yl)-3a,6,7,7a-tetrahydro-3H-furo[3,2-c]pyran-4-one](/img/structure/B54542.png)
